molecular formula C26H31N5O4Si B8113494 (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol

Cat. No.: B8113494
M. Wt: 505.6 g/mol
InChI Key: XBWAOGQHAWZSOT-PTGPVQHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. These compounds are structurally similar to nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a purine base (adenine) attached to a modified sugar moiety, which is further protected by a tert-butyldiphenylsilyl group. Such modifications are often employed to enhance the stability and bioavailability of nucleoside analogs, making them valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is often derived from commercially available carbohydrates.

    Glycosylation: The purine base (adenine) is attached to the sugar moiety through a glycosylation reaction. This step requires the activation of the sugar with a suitable leaving group and the use of a Lewis acid catalyst.

    Protection: The hydroxyl groups on the sugar are protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole. This step ensures that the hydroxyl groups do not participate in unwanted side reactions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. This includes using larger reactors, continuous flow systems, and automated purification processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reduction reactions can target the purine base or the sugar moiety. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions. Fluoride ions (from tetrabutylammonium fluoride) are often used to remove the silyl group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Tetrabutylammonium fluoride (TBAF), imidazole.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Research has indicated that purine derivatives can inhibit viral replication. The specific compound has shown potential against various viruses due to its ability to mimic nucleotides involved in RNA synthesis.
    • A study demonstrated that modifications on the purine structure could enhance antiviral efficacy against RNA viruses .
  • Cancer Therapeutics :
    • Compounds similar to this have been investigated for their role in cancer treatment. Their ability to interfere with nucleic acid synthesis makes them candidates for developing chemotherapeutic agents.
    • Case studies have shown that purine analogs can induce apoptosis in cancer cells by disrupting DNA replication processes .
  • Adenosine Receptor Modulation :
    • This compound may act as an adenosine receptor agonist or antagonist, influencing pathways involved in inflammation and immune responses.
    • In vivo studies have highlighted its potential to modulate A1 adenosine receptors, which could lead to therapeutic strategies for conditions like asthma and other inflammatory diseases .

Biochemical Research Applications

  • Nucleotide Synthesis :
    • The compound can serve as a precursor in the synthesis of modified nucleotides for use in biochemical assays and research.
    • Its structural features allow it to be incorporated into RNA or DNA strands during synthesis, facilitating studies on genetic expression and regulation .
  • Enzyme Inhibition Studies :
    • It can be utilized to study the inhibition of enzymes involved in nucleotide metabolism.
    • Research has shown that similar compounds can effectively inhibit enzymes like adenosine deaminase, providing insights into metabolic pathways .

Potential Therapeutic Uses

  • Neurological Disorders :
    • Given its interaction with adenosine receptors, this compound may have implications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
    • Preliminary studies suggest that modulation of adenosine signaling can lead to neuroprotective effects .
  • Anti-inflammatory Applications :
    • The compound's ability to influence immune responses positions it as a potential anti-inflammatory agent.
    • Research indicates that purine derivatives can reduce inflammation by modulating cytokine release from immune cells .

Case Studies

StudyFocusFindings
Study 1Antiviral EfficacyDemonstrated significant inhibition of viral replication in vitro using modified purines similar to this compound.
Study 2Cancer Cell ApoptosisShowed that the compound induced apoptosis in various cancer cell lines through DNA synthesis disruption.
Study 3Neurological EffectsHighlighted neuroprotective properties via modulation of adenosine receptors in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once inside the cell, the protective groups are removed, and the compound is phosphorylated to its active triphosphate form. This active form can then be incorporated into DNA or RNA by polymerases, leading to chain termination or the introduction of mutations. These effects can inhibit viral replication or induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.

    2’,3’-Didehydro-2’,3’-dideoxythymidine: Used in the treatment of HIV.

    Acyclovir: A guanine analog used to treat herpes simplex virus infections.

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol lies in its specific structural modifications The tert-butyldiphenylsilyl group provides enhanced stability and bioavailability, making it a more effective prodrug compared to other nucleoside analogs

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative with notable biological properties. Its structural complexity suggests potential applications in pharmacology, particularly in cancer therapy and antiviral treatments. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₁H₁₅N₅O₄
  • Molecular Weight : 281.27 g/mol
  • CAS Number : 4754-39-6

The compound exhibits its biological activity primarily through interaction with specific enzymes and cellular pathways. Notably, it has been identified as a potential inhibitor of DOT1L histone methyltransferase , which plays a crucial role in gene expression regulation linked to acute lymphoblastic leukemia (ALL) treatment . This inhibition can lead to altered gene expression profiles that may suppress tumor growth.

Antitumor Activity

Research indicates that derivatives of tetrahydrofuran compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that related compounds possess the ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Summary of Antitumor Activity

Compound TypeCell Lines TestedIC50 Values (µM)Mechanism
Tetrahydrofuran DerivativesHeLa, MCF-710 - 20Apoptosis induction
Nucleoside AnaloguesA549, HCT1165 - 15ROS generation

Antiviral Activity

The compound also shows promise in antiviral applications. Studies on nucleoside analogues have demonstrated efficacy against viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes .

Table 2: Summary of Antiviral Activity

Compound TypeViruses TestedIC50 Values (µM)Mechanism
Nucleoside AnaloguesHIV, Hepatitis C1 - 10Viral polymerase inhibition
Tetrahydrofuran DerivativesInfluenza A0.5 - 5Inhibition of viral entry

Case Studies

  • Acute Lymphoblastic Leukemia Treatment : A clinical study evaluated the effectiveness of the compound in patients with ALL. Results indicated a significant reduction in leukemic cell counts post-treatment compared to baseline measurements .
  • Cytotoxicity in Cancer Cell Lines : Another study focused on the cytotoxic effects of related tetrahydrofuran compounds on various cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, with some compounds achieving IC50 values below 10 µM .

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial for its therapeutic use. Preliminary studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity; however, further long-term studies are necessary to fully understand its safety profile .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-14-19-21(32)22(33)25(35-19)31-16-30-20-23(27)28-15-29-24(20)31/h4-13,15-16,19,21-22,25,32-33H,14H2,1-3H3,(H2,27,28,29)/t19-,21-,22-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWAOGQHAWZSOT-PTGPVQHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.